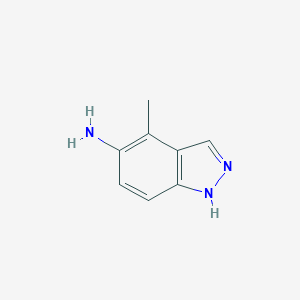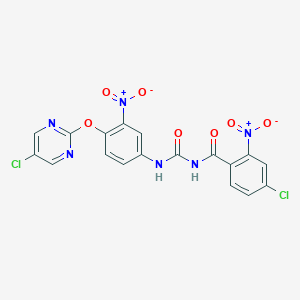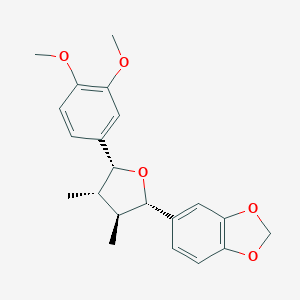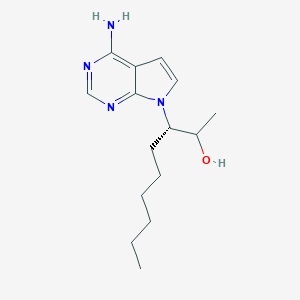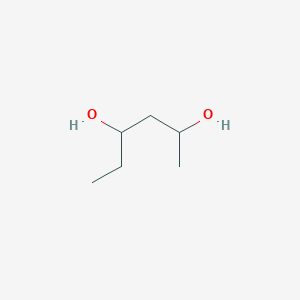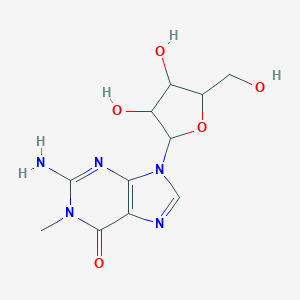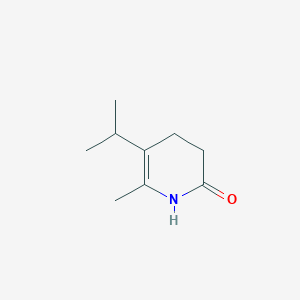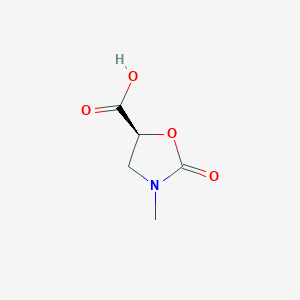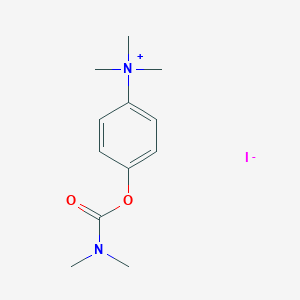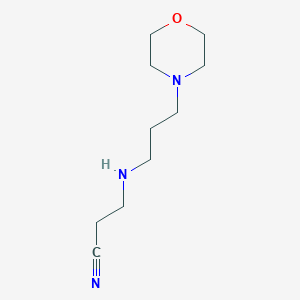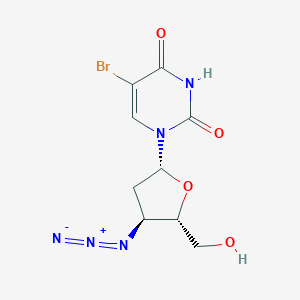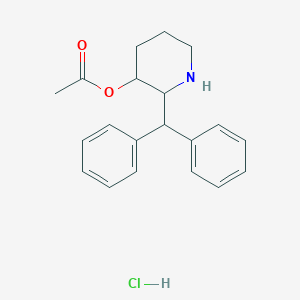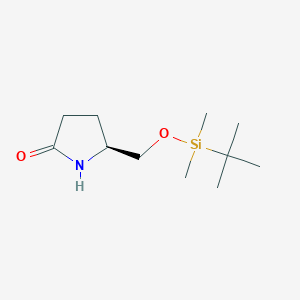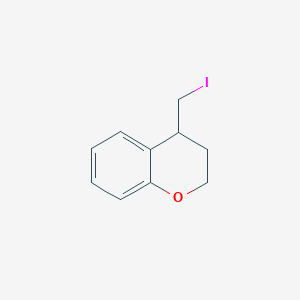![molecular formula C7H10Cl2 B033627 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane CAS No. 19877-64-6](/img/structure/B33627.png)
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, also known as Tropinone, is a bicyclic organic compound with a chemical formula of C8H11Cl2. Tropinone is a precursor for the synthesis of various important pharmaceuticals, such as atropine, scopolamine, and cocaine.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane is related to its ability to inhibit acetylcholine receptors in the central and peripheral nervous system. Atropine and scopolamine, which are derived from 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, are antagonists of the muscarinic acetylcholine receptor. Cocaine, on the other hand, inhibits the reuptake of dopamine, a neurotransmitter that is involved in the reward system of the brain.
Effets Biochimiques Et Physiologiques
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane has various biochemical and physiological effects on the human body. Atropine and scopolamine, which are derived from 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, can cause dry mouth, blurred vision, and increased heart rate. Cocaine, on the other hand, can cause euphoria, increased energy, and decreased appetite. However, it is important to note that 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane itself is not used as a drug and its effects have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane has several advantages for lab experiments. It is readily available and relatively inexpensive. It can also be easily synthesized using simple chemical reactions. However, 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane is a highly reactive compound and requires careful handling. It is also toxic and can cause skin irritation and respiratory problems if not handled properly.
Orientations Futures
There are several future directions for research on 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane. One area of research is the development of new pharmaceuticals derived from 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane. Another area of research is the study of the biochemical and physiological effects of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane itself. Additionally, further research is needed to understand the mechanism of action of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane and its derivatives. Finally, research is needed to develop new synthesis methods for 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane and its derivatives that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane involves the condensation of acetone and methylamine, followed by a series of chemical reactions. The first step involves the formation of an imine intermediate, which is then reduced to form a secondary amine. The secondary amine is then cyclized to form the bicyclic structure of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane. The final step involves the chlorination of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane to form 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane.
Applications De Recherche Scientifique
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane has been widely used in scientific research for the synthesis of various pharmaceuticals. Atropine and scopolamine, two important pharmaceuticals derived from 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, are used to treat a variety of medical conditions such as motion sickness, gastrointestinal disorders, and bradycardia. Cocaine, another derivative of 2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane, is a potent stimulant drug that is highly addictive.
Propriétés
Numéro CAS |
19877-64-6 |
|---|---|
Nom du produit |
2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane |
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
2,3-dichloro-5,5-dimethylbicyclo[2.1.0]pentane |
InChI |
InChI=1S/C7H10Cl2/c1-7(2)3-4(7)6(9)5(3)8/h3-6H,1-2H3 |
Clé InChI |
OSHLAKNOBUAJGT-UHFFFAOYSA-N |
SMILES |
CC1(C2C1C(C2Cl)Cl)C |
SMILES canonique |
CC1(C2C1C(C2Cl)Cl)C |
Synonymes |
Bicyclo[2.1.0]pentane, 2,3-dichloro-5,5-dimethyl-, endo,endo- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



